molecular formula C10H13NO3S B8418729 N-(2-thienylacetyl)-beta-alanine, methyl ester

N-(2-thienylacetyl)-beta-alanine, methyl ester

Cat. No. B8418729
M. Wt: 227.28 g/mol
InChI Key: SWMPTVIYNXMQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05393747

Procedure details

To an ice-bath-cooled solution of 0.45 g (3.2 mmol) of methyl β-alaninate hydrochloride and 1.14 mL of N,N-diisopropylethylamine (DIEA) in 10 mL of dimethylformamide (DMF) was added dropwise a 2 mL DMF solution of 0.51 g (3.2 mmol) of 2-thiopheneacetyl chloride. After 16 hours of stirring at room temperature, the reaction mixture was added to 50 mL of ethyl acetate (EtOAc) and 50 mL of 1M KHSO4, and the resulting layers were separated. The organic layer was washed with 2×50 mL of 1M KHSO4, 2×50 mL of a saturated KHCO3 solution, and 2×50 mL of H2O. The organic layer was then dried over Na2SO4 (anhydrous), filtered, and then concentrated under reduced pressure.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6].C(N(CC)C(C)C)(C)C.[S:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[CH2:23][C:24](Cl)=[O:25].OS([O-])(=O)=O.[K+]>CN(C)C=O.C(OCC)(=O)C>[S:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[CH2:23][C:24]([NH:2][CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6])=[O:25] |f:0.1,4.5|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.45 g
Type
reactant
Smiles
Cl.NCCC(=O)OC
Name
Quantity
1.14 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.51 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 16 hours of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting layers were separated
WASH
Type
WASH
Details
The organic layer was washed with 2×50 mL of 1M KHSO4, 2×50 mL of a saturated KHCO3 solution, and 2×50 mL of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over Na2SO4 (anhydrous)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
S1C(=CC=C1)CC(=O)NCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.